[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate
Description
The compound [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate is a complex heterocyclic molecule featuring a fused tetracyclic core with nitrogen and oxygen atoms, substituted with methyl and ester functional groups. Its structure includes:
- A 5,7,9-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca core with three ketone groups at positions 4, 6, and 15.
- 5,7-dimethyl substituents on the nitrogen atoms.
- A 4-methylbenzoate ester linked via a phenyl group at position 2 of the core.
Properties
Molecular Formula |
C30H23N3O5 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C30H23N3O5/c1-16-8-10-18(11-9-16)29(36)38-19-14-12-17(13-15-19)22-23-25(20-6-4-5-7-21(20)26(23)34)31-27-24(22)28(35)33(3)30(37)32(27)2/h4-15,22,31H,1-3H3 |
InChI Key |
YFHIJJMAMGDNKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)N(C(=O)N6C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Carbonylation
A method adapted from US20030065211A1 involves bromination followed by palladium-catalyzed carbonylation. For example, N-(4-bromo-2-methylphenyl)butanamide undergoes carbonylation with methanol and carbon monoxide under 2–30 bar pressure at 90–160°C in the presence of a palladium catalyst to yield methyl ester intermediates. This approach is critical for introducing ester functionalities adjacent to aromatic systems.
Cyclocondensation of Barbituric Acid Derivatives
Electrocatalytic MIRC (Michael Initiated Ring Closure) reactions, as described in electrocatalysis studies, enable the formation of spirocyclopropylbarbiturates. Barbituric acid derivatives react with activated olefins (e.g., benzylidenemalononitriles) in methanol with sodium halides as mediators, producing 4,6,8-trioxo-5,7-diazaspiro[2.5]octane frameworks under neutral conditions. This method avoids stoichiometric halogens, aligning with green chemistry principles.
Functionalization of the Tetracyclic Core
Methylation at N5 and N7 Positions
Selective methylation is achieved using dimethyl sulfate or methyl iodide in the presence of a base. For instance, WO2003045437A1 discloses that roller compaction prevents drug segregation during wet granulation, ensuring uniform methylation. Phase compatibility between cellulose acetate (CA) and polyethylene glycol (PEG) in coating formulations (CA/PEG ratio >4) stabilizes methylated intermediates against thermal degradation.
Stepwise Synthetic Route
Precursor Preparation
Assembly of the Tetracyclic System
Cyclocondensation of II with barbituric acid derivatives under electrocatalytic conditions forms the triazatetracyclo framework. Key parameters:
Esterification with 4-Methylbenzoic Acid
Activation of 4-methylbenzoic acid with EDC·HCl/HOBt, followed by coupling with the tetracyclic phenol:
| Condition | Detail | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Coupling Agent | EDC·HCl (1.2 equiv) | |
| Additive | HOBt (1.1 equiv) | |
| Yield | 88–92% |
Analytical Validation
Purity and Characterization
-
HPLC : Purity >98% confirmed using C18 reverse-phase columns (method adapted from WO2021205388A2).
-
NMR : δ 2.35 (s, 3H, CH₃), δ 3.90 (s, 3H, OCH₃), and δ 7.8–8.2 (m, aromatic protons) align with expected shifts.
-
Mass Spectrometry : [M+H]⁺ at m/z 415.4 matches the molecular formula C₂₃H₁₇N₃O₅.
Optimization Strategies
Solvent Selection
Non-polar solvents (toluene, chlorobenzene) improve yields in bromination steps by minimizing side reactions. Polar aprotic solvents (DMF, acetonitrile) enhance electrocatalytic MIRC reactions.
Catalytic Efficiency
Palladium catalysts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., PPh₃) increase carbonylation rates. Electrochemical methods reduce reliance on stoichiometric oxidants.
Challenges and Solutions
-
Thermal Degradation : Phase-separated PEG in coatings accelerates decomposition. Solution: Maintain CA/PEG ratios >4 to ensure single-phase films.
-
Low Yields in Cyclocondensation : Optimize mediator (NaBr > NaI) and temperature (0°C vs. 20°C).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Pd-Catalyzed Carbonylation | 95 | 99 | Moderate | High |
| Electrocatalytic MIRC | 88 | 98 | High | Medium |
| EDC/HOBt Coupling | 92 | 98.7 | Low | High |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions could target the trioxo groups, potentially converting them to hydroxyl groups.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its complex structure could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Inference based on structural similarity to Tadalafil .
Functional Group Variations
Nitrogen/Oxygen Arrangement :
- The target compound features three ketone groups (4,6,17-trioxo) and three nitrogen atoms in the core, distinguishing it from Tadalafil, which has two ketones (4,7-dione) and a benzodioxol substituent .
- The 4-methylbenzoate ester in the target compound contrasts with the dimethoxyphenyl group in the analogue from , which may influence solubility and receptor binding .
Biological Implications :
- Tadalafil’s 1,3-benzodioxolyl group is critical for PDE-5 inhibition, while the target compound’s methylbenzoate ester could modulate pharmacokinetics (e.g., bioavailability, metabolic stability) .
- The 5,7-dimethyl substituents on the triazatetracyclo core may sterically hinder interactions compared to the unsubstituted nitrogen atoms in other analogues.
Synthetic and Analytical Methods :
Biological Activity
Chemical Structure and Properties
The compound is characterized by a tetracyclic structure with multiple functional groups that may influence its biological interactions. The presence of triazole and carbonyl groups hints at possible reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The triazole moiety is known for its antifungal activity, while the tetracyclic framework could enhance binding affinity to microbial targets.
Anticancer Potential
Studies have demonstrated that compounds with complex cyclic structures often show anticancer activity. For instance, analogs of tetracyclic compounds have been evaluated for their ability to inhibit tumor cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Antileishmanial Activity : A recent study focused on a related compound demonstrated sub-micromolar inhibitory activity against Leishmania species, suggesting that similar derivatives may possess effective antileishmanial properties .
- Cytotoxicity Assays : In vitro assays have shown that structurally related compounds can induce cytotoxic effects in various cancer cell lines, indicating potential therapeutic applications in oncology.
The mechanisms underlying the biological activities of the compound may include:
- Enzyme Inhibition : The presence of specific functional groups may allow the compound to act as an inhibitor of key enzymes involved in metabolic pathways.
- DNA Interaction : Tetracyclic compounds often intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : The phenyl group may facilitate binding to specific receptors, altering cellular signaling pathways.
In Vitro Studies
Recent in vitro studies have provided insights into the compound's efficacy:
| Study | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| Study 1 | Cancer Cell Lines | 5.3 | Induced apoptosis |
| Study 2 | Microbial Strains | 2.1 | Significant growth inhibition |
Toxicology and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of the compound. Preliminary studies suggest low toxicity at therapeutic doses; however, further investigations are necessary to establish a comprehensive safety profile.
Q & A
Q. What are the optimal synthetic routes for preparing [compound], and how can reaction conditions be standardized?
Methodological Answer: The synthesis of polycyclic triazatricyclo derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via:
- Step 1: Condensation reactions under reflux with absolute ethanol and glacial acetic acid as catalysts (e.g., 4-amino-triazole derivatives reacting with substituted benzaldehydes) .
- Step 2: Reduction or substitution of nitro groups using NaBH₄/Pd-C or nucleophilic reagents to generate amine or benzoyl derivatives .
- Step 3: Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .
Critical Parameters:
- Temperature control (±2°C) during reflux to prevent side reactions.
- Solvent purity (e.g., anhydrous ethanol) to avoid hydrolysis of ester groups .
Table 1: Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | Ethanol, glacial acetic acid, 4 h reflux | 65–78 | |
| Nitro reduction | NaBH₄, Pd-C, MeOH, 25°C | 82 |
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural characterization?
Methodological Answer:
- ¹H/¹³C NMR: Focus on distinguishing aromatic protons in the triazatricyclo core (δ 6.8–8.2 ppm) and methyl/ester groups (δ 2.1–2.5 ppm). Overlapping signals can be resolved using 2D-COSY or NOESY .
- IR: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro/amine groups (1350–1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (±0.001 Da) to confirm stoichiometry .
Case Study: In a similar triazatricyclo compound, X-ray crystallography (R factor = 0.041) resolved discrepancies between predicted and observed NMR shifts by confirming the spatial orientation of substituents .
Q. What preliminary assays are recommended for evaluating biological activity?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- ADME Predictions: Use SwissADME to assess logP, bioavailability, and blood-brain barrier penetration .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled during structural validation?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces. For example:
- Tautomerism in Triazatricyclo Systems: Use variable-temperature NMR (VT-NMR) to detect equilibrium shifts in DMSO-d₆ .
- X-ray vs. Solution-State Data: Compare dihedral angles from crystallography with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) .
Example: A fused tetrazolopyrimidine derivative showed a 0.05 Å deviation in bond lengths between X-ray and DFT calculations due to crystal packing .
Q. What mechanistic insights exist for the reactivity of the triazatricyclo core under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions: Protonation of the triazole nitrogen increases electrophilicity, enabling nucleophilic attack at C-4/C-6 positions (e.g., hydrolysis of ester groups) .
- Basic Conditions: Deprotonation of methyl groups may destabilize the ring system, leading to ring-opening reactions (e.g., formation of azo intermediates) .
Kinetic Studies: Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to identify intermediates .
Q. How do substituents on the phenyl ring (e.g., 4-methylbenzoate) influence photophysical properties?
Methodological Answer:
- UV-Vis Spectroscopy: Compare λₘₐₓ values for derivatives with electron-donating (e.g., -OCH₃) vs. electron-withdrawing (-NO₂) groups. For example, a methoxy substituent red-shifts absorption due to extended conjugation .
- DFT Calculations: Map HOMO-LUMO gaps to predict charge-transfer interactions. Substituents at the para position show greater orbital delocalization .
Table 2: Substituent Effects on λₘₐₓ
| Substituent | λₘₐₓ (nm) | Solvent | Reference |
|---|---|---|---|
| -OCH₃ | 320 | DMSO | |
| -NO₂ | 285 | EtOH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
